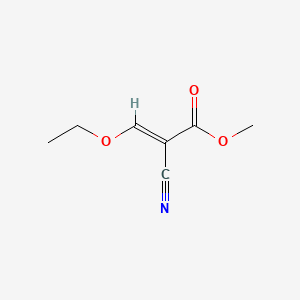

Methyl 2-cyano-3-ethoxyacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-cyano-3-ethoxyacrylate is an organic compound with the molecular formula C7H9NO3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both cyano and ester functional groups, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxyacrylate can be synthesized through the reaction of methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride. The reaction is typically carried out under reflux conditions for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-cyano-3-ethoxyacrylate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Condensation Reactions: It can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Condensation Reactions: Amines or other nucleophiles in the presence of a catalyst or under heating conditions.

Major Products Formed:

Nucleophilic Addition: Formation of substituted acrylates.

Ester Hydrolysis: Formation of cyanoacetic acid and ethanol.

Condensation Reactions: Formation of imines or other nitrogen-containing compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Methyl 2-cyano-3-ethoxyacrylate undergoes several types of chemical reactions:

- Nucleophilic Addition : The cyano group allows for the formation of new carbon-carbon bonds.

- Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield carboxylic acids and alcohols.

- Condensation Reactions : It can react with amines to form imines or other derivatives.

Common Reaction Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Addition | Grignard reagents | Anhydrous conditions |

| Ester Hydrolysis | HCl or NaOH | Acidic or basic conditions |

| Condensation | Amines | Heating or catalytic conditions |

Scientific Research Applications

This compound has several notable applications in scientific research:

- Organic Synthesis : It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Polymer Chemistry : Utilized in creating polymers with tailored properties.

- Material Science : Employed in developing advanced materials with unique characteristics.

- Biological Research : Acts as a building block for bioactive molecules and drug discovery.

Case Study 1: Antiviral Activity

A study demonstrated the antiviral properties of derivatives of this compound against Dengue Virus (DENV). Certain derivatives showed significant potency, with one compound exhibiting an effective concentration (EC50) of 0.062 μM against DENV-2, highlighting its potential in antiviral drug development.

Case Study 2: Synthesis of Pyrimidines

Research indicated the use of this compound in synthesizing novel pyrimidine derivatives. The reaction with nucleophilic amidines yielded satisfactory results, showcasing its utility as a versatile building block in complex organic synthesis.

Data Tables

| Compound | EC50 (μM) |

|---|---|

| MCE Derivative A | 0.062 |

| MCE Derivative B | 1.8 |

| MCE Derivative C | >5 |

Mecanismo De Acción

The mechanism of action of methyl 2-cyano-3-ethoxyacrylate involves its reactivity with nucleophiles due to the presence of the cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of a methyl group.

Methyl cyanoacetate: Lacks the ethoxy group, making it less reactive in certain reactions.

Methyl 2-cyanoacrylate: Known for its use in adhesives, it has a different reactivity profile due to the absence of the ethoxy group.

Uniqueness: Methyl 2-cyano-3-ethoxyacrylate is unique due to the presence of both cyano and ester groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.

Actividad Biológica

Methyl 2-cyano-3-ethoxyacrylate (MCE) is an organic compound with the molecular formula C7H9NO3, recognized for its significant role in organic synthesis and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its colorless to pale yellow liquid form. It contains both cyano and ester functional groups, which contribute to its reactivity and utility in various chemical reactions.

Synthesis Methods:

MCE can be synthesized through a reaction involving methyl cyanoacetate and triethyl orthoformate in the presence of acetic anhydride, typically under reflux conditions. This method allows for the efficient production of MCE as a versatile intermediate in organic synthesis .

The biological activity of MCE is primarily attributed to its reactivity with nucleophiles due to the presence of cyano and ester groups. These functional groups enable MCE to participate in various chemical reactions, leading to the formation of new compounds that can exhibit biological activity.

Types of Reactions:

- Nucleophilic Addition : The cyano group engages in nucleophilic addition reactions, forming new carbon-carbon bonds.

- Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield corresponding carboxylic acids and alcohols.

- Condensation Reactions : MCE can undergo condensation with amines or other nucleophiles to form imines or related derivatives .

Biological Applications

This compound has been employed in various biological contexts, particularly in drug discovery and the synthesis of bioactive molecules. Its applications include:

- Organic Synthesis : Serving as an intermediate for pharmaceuticals and agrochemicals.

- Polymer Chemistry : Utilized in creating polymers with specific properties.

- Material Science : Involved in developing advanced materials with unique chemical characteristics .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of MCE derivatives against Dengue Virus (DENV). The results indicated that certain substituted derivatives exhibited significant potency against DENV-2. For instance, a compound derived from MCE showed an effective concentration (EC50) of 0.062 μM against DENV-2, demonstrating the potential of MCE in antiviral drug development .

Case Study 2: Synthesis of Pyrimidines

Research highlighted the use of MCE in synthesizing novel pyrimidine derivatives. The reaction between MCE and nucleophilic amidines resulted in a mixture of products, showcasing its utility as a building block for complex organic molecules. The yields were reported to be satisfactory, indicating the effectiveness of MCE in multi-step synthetic pathways .

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29096-99-9 |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | methyl 2-cyano-3-ethoxyprop-2-enoate |

| Boiling Point | Not available |

| Toxicity | Harmful if swallowed |

Table 2: Antiviral Activity Against DENV

| Compound | EC50 (μM) |

|---|---|

| MCE Derivative A | 0.062 |

| MCE Derivative B | 1.8 |

| MCE Derivative C | >5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 2-cyano-3-ethoxyacrylate?

this compound is typically synthesized via condensation reactions. For example, refluxing equimolar amounts of cyanoacetate derivatives with ethyl orthoformate in glacial acetic acid for 4–6 hours yields the product. Reaction conditions such as solvent choice (e.g., acetic acid), temperature (reflux), and catalyst (e.g., piperidine) significantly influence yield and purity . Post-synthesis purification often involves recrystallization or column chromatography.

Q. How should this compound be safely handled and stored?

- Handling : Use nitrile gloves, indirect-vent goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Emergency showers and eyewash stations must be accessible .

- Storage : Keep in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature. Avoid exposure to moisture, strong oxidizers, and heat sources .

Q. What analytical techniques are used to characterize this compound?

- Elemental Analysis : Verify C, H, and N percentages (e.g., theoretical C: 62.99%, H: 5.05%, N: 16.70% vs. experimental values) .

- Spectroscopy : Use 1H/13C NMR to confirm structure (e.g., cyano and ethoxy group resonances). IR spectroscopy identifies functional groups like C≡N (~2200 cm−1) and ester C=O (~1700 cm−1) .

Q. What are the common applications of this compound in heterocyclic synthesis?

The compound serves as a Michael acceptor in cyclocondensation reactions to synthesize pyrano[2,3-d]pyrimidines and chromeno[2,3-d]pyrimidines. For instance, reacting with aminopyrimidines in ethanol/piperidine yields fused heterocycles with potential bioactive properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

Discrepancies (e.g., N%: 16.70% theoretical vs. 16.57% experimental) may arise from incomplete purification or hygroscopicity. Mitigation strategies:

- Repeat analysis after drying the sample under vacuum.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

The (E)-isomer is thermodynamically favored due to steric hindrance between the ethoxy and cyano groups. Isomerization can occur under prolonged heating or acidic conditions. To isolate the (Z)-isomer, use low-temperature crystallization or chiral HPLC .

Q. How does the reactivity of this compound compare to structurally similar acrylates?

- Electron-withdrawing groups : The cyano group enhances electrophilicity, accelerating nucleophilic additions compared to non-cyano analogs (e.g., ethyl 3-phenylacrylate).

- Substituent effects : Methoxy groups (e.g., in methyl 2-cyano-3-methoxyacrylate) increase electron density, slowing polymerization but improving regioselectivity in cycloadditions .

Q. What strategies optimize reaction conditions for cyclocondensation involving this compound?

- Catalyst screening : Piperidine (10 mol%) in ethanol at reflux improves yields of pyranopyrimidines.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to acetic acid.

- Time-temperature trade-off : Shorter reflux times (2–4 hours) minimize decomposition, confirmed by TLC monitoring .

Propiedades

Número CAS |

29096-99-9 |

|---|---|

Fórmula molecular |

C7H9NO3 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

methyl 2-cyano-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |

Clave InChI |

FYXVHJJZGRTONS-UHFFFAOYSA-N |

SMILES |

CCOC=C(C#N)C(=O)OC |

SMILES isomérico |

CCO/C=C(\C#N)/C(=O)OC |

SMILES canónico |

CCOC=C(C#N)C(=O)OC |

Key on ui other cas no. |

29096-99-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.